molecular formula C36H40O2P2 B14765101 (2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B14765101
M. Wt: 566.6 g/mol
InChI Key: OUQFQFLZNWWOPU-QGJJZOTOSA-N
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Description

(2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound characterized by its unique structure, which includes two benzyl groups, two tert-butyl groups, and a bibenzo[d][1,3]oxaphosphole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multiple steps. One common approach is to start with the preparation of the bibenzo[d][1,3]oxaphosphole core, followed by the introduction of the benzyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of specific structural features on biological activity. Its interactions with various biomolecules can provide insights into the mechanisms of action of related compounds.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of benzyl and tert-butyl groups may influence the compound’s pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole can be used as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bibenzo[d][1,3]oxaphosphole derivatives with different substituents. Examples include:

  • (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole analogs with different alkyl or aryl groups.
  • Bibenzo[d][1,3]oxaphosphole derivatives with varying degrees of saturation or unsaturation.

Uniqueness

The uniqueness of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its specific combination of benzyl and tert-butyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C36H40O2P2

Molecular Weight

566.6 g/mol

IUPAC Name

(2S,3S)-2-benzyl-4-[(2S,3S)-2-benzyl-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C36H40O2P2/c1-35(2,3)39-31(23-25-15-9-7-10-16-25)37-29-21-13-19-27(33(29)39)28-20-14-22-30-34(28)40(36(4,5)6)32(38-30)24-26-17-11-8-12-18-26/h7-22,31-32H,23-24H2,1-6H3/t31-,32-,39+,40+/m0/s1

InChI Key

OUQFQFLZNWWOPU-QGJJZOTOSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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